molecular formula C21H20O5 B2685028 methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 380474-50-0

methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2685028
CAS No.: 380474-50-0
M. Wt: 352.386
InChI Key: VQELCXCKEVXFHP-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core:

  • Synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol

      Starting Materials: 4-ethyl-7-hydroxycoumarin and methyl iodide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (70-80°C).

  • Formation of the Benzoate Ester

      Starting Materials: 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and methyl 4-bromomethylbenzoate.

      Reaction Conditions: The esterification reaction is facilitated by a base such as triethylamine in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The chromen-2-one moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction

    • Reduction of the carbonyl group in the chromen-2-one structure can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
  • Substitution

    • The benzoate ester can undergo nucleophilic substitution reactions. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules.
    • Employed in studying reaction mechanisms and developing new synthetic methodologies.
  • Biology

    • Investigated for its potential as an antimicrobial agent due to the biological activity of coumarin derivatives.
    • Studied for its effects on various biological pathways and cellular processes.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities.
    • Used in drug discovery and development as a lead compound for new pharmaceuticals.
  • Industry

    • Utilized in the production of dyes, perfumes, and cosmetics due to its aromatic properties.
    • Applied in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, and other proteins involved in inflammation and cell proliferation.

    Pathways: The compound may inhibit key signaling pathways, leading to reduced inflammation, cell growth, or microbial activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl benzoate: Lacks the ethyl substitution, which may affect its biological activity and chemical properties.

    8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl benzoate: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.

Uniqueness

Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[(4-ethyl-8-methyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-15-11-19(22)26-20-13(2)18(10-9-17(15)20)25-12-14-5-7-16(8-6-14)21(23)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQELCXCKEVXFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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